molecular formula C11H14Cl4N2 B13134684 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine 2hcl

3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine 2hcl

Cat. No.: B13134684
M. Wt: 316.0 g/mol
InChI Key: ICNLNHSXLRLQTQ-UHFFFAOYSA-N
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Description

3-(5,7-Dichloro-1H-indol-3-yl)propan-1-aminedihydrochloride is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,7-Dichloro-1H-indol-3-yl)propan-1-aminedihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(5,7-Dichloro-1H-indol-3-yl)propan-1-aminedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

3-(5,7-Dichloro-1H-indol-3-yl)propan-1-aminedihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5,7-Dichloro-1H-indol-3-yl)propan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloroindole: A precursor in the synthesis of the compound.

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Indole-3-carbinol: Known for its anticancer properties.

Uniqueness

3-(5,7-Dichloro-1H-indol-3-yl)propan-1-aminedihydrochloride is unique due to its specific substitution pattern and the presence of the propan-1-amine group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H14Cl4N2

Molecular Weight

316.0 g/mol

IUPAC Name

3-(5,7-dichloro-1H-indol-3-yl)propan-1-amine;dihydrochloride

InChI

InChI=1S/C11H12Cl2N2.2ClH/c12-8-4-9-7(2-1-3-14)6-15-11(9)10(13)5-8;;/h4-6,15H,1-3,14H2;2*1H

InChI Key

ICNLNHSXLRLQTQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)CCCN)Cl)Cl.Cl.Cl

Origin of Product

United States

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